molecular formula C62H113N17O17 B12375744 Tau Peptide (273-284)

Tau Peptide (273-284)

Cat. No.: B12375744
M. Wt: 1368.7 g/mol
InChI Key: IRMXFFYUSSJOLP-JMSLSRMMSA-N
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Description

Tau Peptide (273-284) is a fragment of the tau protein, which is a microtubule-associated protein essential for the development and maintenance of the nervous system. This peptide encompasses the PHF6* region, which plays a central role in tau aggregation. Tau dysfunction is associated with a class of diseases called tauopathies, where tau is found in an aggregated form .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tau Peptide (273-284) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Deprotection: Removal of the protecting group from the amino acid attached to the resin.

    Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.

    Cleavage: Cleavage of the peptide from the resin using a cleavage cocktail, often containing trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of Tau Peptide (273-284) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and yield. Purification is typically achieved through high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Tau Peptide (273-284) can undergo various chemical reactions, including:

    Oxidation: Oxidation of methionine residues.

    Reduction: Reduction of disulfide bonds if present.

    Substitution: Amino acid substitution through site-directed mutagenesis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Specific enzymes or chemical reagents for mutagenesis.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in sulfoxide or sulfone derivatives, while reduction will yield reduced forms of the peptide.

Scientific Research Applications

Tau Peptide (273-284) has numerous applications in scientific research:

    Chemistry: Used in studies of peptide aggregation and folding.

    Biology: Investigated for its role in tauopathies and neurodegenerative diseases.

    Medicine: Potential target for therapeutic interventions in diseases like Alzheimer’s.

    Industry: Utilized in the development of diagnostic tools and therapeutic agents.

Mechanism of Action

Tau Peptide (273-284) exerts its effects primarily through its role in tau aggregation. The peptide can self-assemble into oligomers and fibrils, which are characteristic of tauopathies. The molecular targets include microtubules and other tau molecules, leading to the formation of neurofibrillary tangles. The pathways involved are related to protein misfolding and aggregation .

Comparison with Similar Compounds

Similar Compounds

    Aβ Peptide: Another peptide involved in neurodegenerative diseases, specifically Alzheimer’s.

    α-Synuclein: A protein associated with Parkinson’s disease.

Uniqueness

Tau Peptide (273-284) is unique due to its specific role in tau aggregation and its involvement in tauopathies. Unlike Aβ and α-synuclein, which are associated with different neurodegenerative diseases, Tau Peptide (273-284) is specifically linked to tau-related pathologies .

Conclusion

Tau Peptide (273-284) is a crucial fragment of the tau protein with significant implications in neurodegenerative diseases. Its synthesis, chemical reactions, and applications in research make it a valuable compound for scientific exploration and potential therapeutic development.

Properties

Molecular Formula

C62H113N17O17

Molecular Weight

1368.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C62H113N17O17/c1-11-35(9)50(79-61(94)51(36(10)12-2)78-55(88)40(22-23-45(67)80)72-59(92)49(34(7)8)77-54(87)37(19-13-16-24-63)69-47(82)31-66)60(93)75-42(29-46(68)81)57(90)71-38(20-14-17-25-64)52(85)70-39(21-15-18-26-65)53(86)73-41(27-32(3)4)56(89)74-43(30-48(83)84)58(91)76-44(62(95)96)28-33(5)6/h32-44,49-51H,11-31,63-66H2,1-10H3,(H2,67,80)(H2,68,81)(H,69,82)(H,70,85)(H,71,90)(H,72,92)(H,73,86)(H,74,89)(H,75,93)(H,76,91)(H,77,87)(H,78,88)(H,79,94)(H,83,84)(H,95,96)/t35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,49-,50-,51-/m0/s1

InChI Key

IRMXFFYUSSJOLP-JMSLSRMMSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)CN

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)CN

Origin of Product

United States

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